3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one

HER-2 Inhibition Tyrosine Kinase Structure-Activity Relationship

A defined 3-benzylideneindolin-2-one for HER-2 kinase studies. The ~90% E-isomer batch composition ensures stereochemical consistency across experiments, enabling robust SAR comparisons. Its moderate potency (IC50 ~13 μM) provides a clear inhibitory window for dose-response profiling without the confounding signal ablation typical of sub-10 μM analogs. High DMSO solubility (>70 mg/mL) supports reliable high-throughput screening workflows.

Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
CAS No. 293302-19-9
Cat. No. B3257682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one
CAS293302-19-9
Molecular FormulaC20H21NO2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)OC
InChIInChI=1S/C20H21NO2/c1-20(2,3)16-12-13(9-10-18(16)23-4)11-15-14-7-5-6-8-17(14)21-19(15)22/h5-12H,1-4H3,(H,21,22)
InChIKeyWBDQHTACMQEIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





293302-19-9 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one: RTK Inhibitor Class and Procurement-Relevant Physicochemical Profile


3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one (CAS 293302-19-9) is a 3-benzylideneindolin-2-one derivative that functions as a selective receptor tyrosine kinase (RTK) inhibitor [1]. This compound, with the molecular formula C20H21NO2 and molecular weight 307.4 g/mol, exhibits specific inhibition of HER-2 RTK with an IC50 of approximately 13 μM . The compound exists predominantly as the E-isomer (~90%) with approximately 10% present as the Z-isomer . Its physicochemical properties, including an XLogP3-AA of 4.5, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds, define its solubility profile and handling requirements [1].

Why 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one Cannot Be Substituted with Other 3-Benzylideneindolin-2-one Analogs


The 3-benzylideneindolin-2-one scaffold exhibits pronounced structure-activity relationships (SAR) where substituent identity, substitution pattern, and stereoisomer composition critically determine kinase selectivity, inhibitory potency, and cellular efficacy [1]. Within this class, even minor modifications to the benzylidene ring—such as replacement of the 3-tert-butyl-4-methoxy substitution pattern with alternative halogens, alkyl groups, or hydrogen-bonding moieties—produce IC50 values spanning over an order of magnitude and alter the E/Z isomer ratio, which directly impacts biological activity [2]. Consequently, the specific combination of the bulky tert-butyl group and electron-donating methoxy group at defined positions on the benzylidene ring confers a unique selectivity profile that is not replicated by structurally similar analogs [1].

Quantitative Differentiation of 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one Against Closest Analogs: Procurement-Relevant Evidence


HER-2 RTK Inhibitory Potency of 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one Compared to Halogen-Substituted Analogs

The target compound demonstrates an IC50 of approximately 13 μM against HER-2 receptor tyrosine kinase . This potency positions it within a well-defined SAR landscape: chloro-substituted analog AK25 (IC50 = 10.54 ± 1.26 μM) and bromo-substituted analog AK26 (IC50 = 11.52 ± 0.64 μM) exhibit modestly higher potency, while amino-substituted analog AK28 (IC50 = 14.00 ± 2.45 μM) is less potent [1]. The tert-butyl-4-methoxy substitution pattern yields intermediate potency among this set, which may be advantageous for applications requiring balanced efficacy and reduced off-target effects compared to more potent but less selective analogs.

HER-2 Inhibition Tyrosine Kinase Structure-Activity Relationship

Isomeric Composition: Predominant E-Isomer Content of 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one Relative to Mixed Isomer Populations

The compound consists predominantly of the E-isomer, with approximately 10% present as the Z-isomer . Within the 3-benzylideneindolin-2-one class, the E-configuration is consistently reported as the biologically active form, and SAR studies demonstrate that E-isomer-enriched preparations correlate with higher observed inhibitory activity [1]. Procurement of this specific compound with defined E-isomer predominance reduces experimental variability arising from undefined or batch-variable isomeric ratios, a known confounder in kinase inhibitor screening campaigns.

Stereoisomerism E/Z Isomers Biological Activity

Solubility Profile of 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one in DMSO, Methanol, and Aqueous Buffers for Experimental Handling

The compound exhibits differential solubility across common laboratory solvents: >70 mg/mL in DMSO, 1.5 mg/mL in methanol, and sparing solubility (12.5 μg/mL) in aqueous buffers . This solubility profile is consistent with its computed XLogP3-AA of 4.5, indicating moderate lipophilicity [1]. For procurement decisions, this defined solubility enables precise calculation of maximum achievable stock concentrations and informs appropriate solvent selection for dilution series, minimizing precipitation artifacts in cell-based assays.

Solubility Formulation In Vitro Assays

Procurement-Guided Application Scenarios for 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one Based on Quantified Differentiation


HER-2 RTK Inhibition Assays Requiring Defined Sub-20 μM Potency Without Sub-10 μM Over-Inhibition

Researchers seeking to interrogate HER-2 signaling pathways in cell-free kinase assays may select this compound when a defined IC50 of approximately 13 μM is desirable—providing measurable inhibition without the extreme potency that could mask subtle pathway modulation or introduce off-target effects observed with sub-10 μM analogs [1]. The compound's intermediate potency among 3-benzylideneindolin-2-ones makes it suitable for dose-response studies requiring a clear inhibitory window while minimizing the risk of complete pathway ablation at lower concentrations.

Stereoisomer-Controlled Structure-Activity Relationship Studies with Documented E-Isomer Predominance

The defined isomeric composition (~90% E-isomer) of this compound renders it valuable for SAR campaigns where stereoisomer identity is critical to biological interpretation [1]. Unlike analogs with uncharacterized or batch-variable E/Z ratios, procurement of this specific compound ensures that observed activity data can be confidently attributed to the predominant E-isomer, facilitating robust comparative analyses across chemical series and enabling more accurate computational modeling of kinase-inhibitor interactions.

In Vitro Pharmacological Studies Leveraging Defined Solubility for Reproducible Dosing

The documented solubility of >70 mg/mL in DMSO and 1.5 mg/mL in methanol allows researchers to prepare high-concentration stock solutions with confidence, reducing the risk of precipitation upon dilution into assay media [1]. This property is particularly advantageous for high-throughput screening platforms where consistent compound delivery is essential, and for cell-based assays requiring DMSO concentrations below cytotoxic thresholds (e.g., ≤0.1% v/v) while maintaining the desired final compound concentration.

Kinase Selectivity Profiling Panels Requiring a Moderately Potent RTK Inhibitor as a Reference Control

Given its selective inhibition of HER-2 RTK with an IC50 of ~13 μM, this compound can serve as a moderately potent reference control in broader kinase selectivity profiling panels [1]. Its defined potency enables benchmarking of novel kinase inhibitors against a well-characterized 3-benzylideneindolin-2-one scaffold, facilitating the identification of compounds with improved potency, altered selectivity, or novel binding modes without the confounding effects of highly potent tool compounds that may dominate assay signals.

Quote Request

Request a Quote for 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.